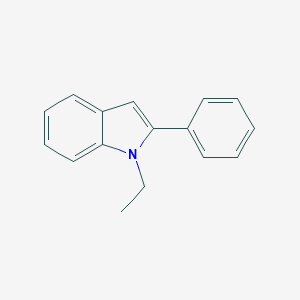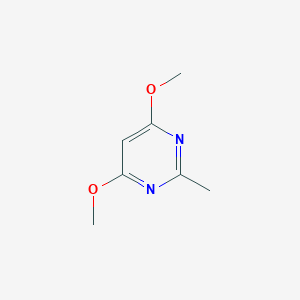![molecular formula C16H20N2 B080111 12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine CAS No. 13233-45-9](/img/structure/B80111.png)
12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine is a chemical compound that belongs to the class of indole alkaloids. It is a potent bioactive molecule that has been found to exhibit various biological activities.
Mechanism Of Action
The mechanism of action of 12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine is not fully understood. However, it has been found to interact with various molecular targets in the body, including receptors and enzymes. It has been shown to inhibit the activity of certain enzymes that are involved in inflammation and cancer progression.
Biochemical And Physiological Effects
The biochemical and physiological effects of 12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine have been studied extensively. It has been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis in these cells. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages And Limitations For Lab Experiments
One of the advantages of using 12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine in lab experiments is its potent biological activity. This makes it a useful tool for studying various biological processes. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for the research on 12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine. One potential direction is to investigate its potential as a treatment for neurological disorders such as Alzheimer's disease. Another direction is to study its potential as an anti-cancer agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential molecular targets.
Conclusion
In conclusion, 12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine is a potent bioactive molecule that has been found to exhibit various biological activities. Its synthesis method is complex, but it has been studied extensively for its potential as a drug candidate. Further research is needed to fully understand its mechanism of action and potential applications in the field of medicine.
Synthesis Methods
The synthesis of 12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the Pictet-Spengler reaction. This reaction involves the condensation of an aldehyde or ketone with tryptamine in the presence of an acid catalyst.
Scientific Research Applications
The scientific research on 12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine has been focused on its potential as a drug candidate. It has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral activities. It has also been investigated for its potential as a treatment for neurological disorders such as Alzheimer's disease.
properties
CAS RN |
13233-45-9 |
|---|---|
Product Name |
12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine |
Molecular Formula |
C16H20N2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine |
InChI |
InChI=1S/C16H20N2/c1-17-14-7-3-2-6-12(14)13-9-11-18-10-5-4-8-15(18)16(13)17/h2-3,6-7,15H,4-5,8-11H2,1H3 |
InChI Key |
LMUPITQSBFPIBM-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C3=C1C4CCCCN4CC3 |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C4CCCCN4CC3 |
synonyms |
1,2,3,4,6,7,12,12b-Octahydro-12-methylindolo[2,3-a]quinolizine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















